molecular formula C19H12FN3OS B2479815 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-63-0

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2479815
CAS No.: 863588-63-0
M. Wt: 349.38
InChI Key: HARYMYDRHQVTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .

Scientific Research Applications

Antituberculosis Activity and GyrB Inhibition One significant application of structurally related compounds involves the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. Research by Jeankumar et al. (2013) highlighted the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, demonstrating promising antituberculosis activity and minimal cytotoxicity. This suggests the potential of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide analogs in TB treatment research, providing a foundation for further exploration in combating bacterial resistance (Jeankumar et al., 2013).

Peripheral Benzodiazepine Receptor (PBR) Imaging Fookes et al. (2008) developed fluoroethoxy and fluoropropoxy substituted compounds for selective and high-affinity imaging of peripheral benzodiazepine receptors (PBRs), which are crucial in neurodegenerative disorder studies. These compounds, including radiolabeled versions, demonstrated potential as imaging agents for PBR expression, indicating the relevance of fluoro-substituted benzamide derivatives in neuroscientific research (Fookes et al., 2008).

PARP Inhibition for Cancer Treatment Penning et al. (2010) identified phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors, showcasing significant potency and efficacy. This includes compounds with 2-fluoro-4-(pyrrolidin-2-yl)phenyl features, emphasizing the compound's utility in developing cancer therapeutics due to its ability to inhibit PARP enzymes, a key target in oncology (Penning et al., 2010).

Antiviral Drug Discovery De Clercq's review (2009) on antiviral drug discovery encompasses various compound classes, including thiazolo and benzimidazole derivatives. While not directly mentioning this compound, the discussion on thiazolo derivatives' role in antiviral strategies highlights the broader context of fluoro-substituted benzamides in antiviral research (De Clercq, 2009).

Antimicrobial Activity Sathe et al. (2011) explored the antimicrobial activity of synthesized fluorinated benzothiazolo imidazole compounds, demonstrating promising activity against microbes. This study underscores the potential antimicrobial applications of compounds structurally related to this compound, encouraging further research in antimicrobial agent development (Sathe et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention.

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity .

Biochemical Pathways

By inhibiting PI3K, the compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often dysregulated in cancer. This pathway is involved in cell cycle progression, growth, and survival. Inhibition of PI3K leads to decreased AKT phosphorylation and reduced downstream signaling, which can result in decreased cell proliferation and survival .

Result of Action

The inhibition of PI3K by this compound results in decreased cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often upregulated . This makes it a potential candidate for cancer therapeutics.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the interaction of Hg (II) ions with the Py 2 TTz ligand in the compound was found to cause changes in fluorescence emission

Properties

IUPAC Name

2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3OS/c20-15-5-2-1-4-14(15)17(24)22-13-9-7-12(8-10-13)18-23-16-6-3-11-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARYMYDRHQVTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.